3-Methylhexane-d16

Catalog No.
S1938860
CAS No.
284664-84-2
M.F
C7H16
M. Wt
116.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylhexane-d16

CAS Number

284664-84-2

Product Name

3-Methylhexane-d16

IUPAC Name

1,1,1,2,2,3,3,4,5,5,6,6,6-tridecadeuterio-4-(trideuteriomethyl)hexane

Molecular Formula

C7H16

Molecular Weight

116.3 g/mol

InChI

InChI=1S/C7H16/c1-4-6-7(3)5-2/h7H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D

InChI Key

VLJXXKKOSFGPHI-XTICTZQMSA-N

SMILES

CCCC(C)CC

Canonical SMILES

CCCC(C)CC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H]

The exact mass of the compound 3-Methylhexane-d16 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methylhexane-d16 (CAS 284664-84-2) is a fully deuterated, branched aliphatic hydrocarbon featuring a chiral center at the C3 position. With an isotopic purity typically exceeding 98 atom % D, it provides a precise +16 Da mass shift relative to its unlabeled counterpart . Exhibiting a boiling point of approximately 91 °C and a density of 0.798 g/mL at 25 °C, its physical properties closely mirror those of standard 3-methylhexane [1]. In industrial and advanced laboratory procurement, this compound is primarily sourced as a high-fidelity internal standard for gas chromatography-mass spectrometry (GC-MS) of volatile organic compounds (VOCs) and petroleum fractions, as well as a specialized mechanistic probe for evaluating stereoselective catalytic processes, alkane isomerization, and kinetic isotope effects in petrochemical refining.

Substituting 3-methylhexane-d16 with unlabeled 3-methylhexane or straight-chain deuterated alkanes (such as n-heptane-d16) fundamentally compromises quantitative and mechanistic workflows. In mass spectrometry, the unlabeled variant cannot be distinguished from endogenous or environmental target analytes, leading to severe signal overlap and quantification errors [1]. Furthermore, substituting with a straight-chain deuterated alkane eliminates the critical tertiary carbon and the C3 stereocenter. This chiral tertiary site is mandatory for tracking the stereochemistry of surface-adsorbed intermediates—specifically the ratio of isotopic exchange to racemization—during heterogeneous catalysis [2]. Additionally, the activation energy for C-H/C-D bond cleavage at a tertiary carbon differs significantly from secondary carbons, meaning straight-chain analogs cannot accurately model the cracking and isomerization kinetics of branched aliphatic fractions in zeolite catalysis.

Mass Spectrometry: Complete Isotopic Separation for VOC Quantification

In quantitative GC-MS analysis of petroleum biomarkers and environmental VOCs, internal standards must avoid cross-talk with the analyte's natural isotopic envelope. 3-Methylhexane-d16 provides a clean +16 Da mass shift (M+16) compared to unlabeled 3-methylhexane . When utilized as an internal standard, it exhibits <0.1% spectral overlap with the M+0 to M+2 peaks of the native compound, whereas partially deuterated variants (e.g., d3) can suffer from measurable isotopic interference depending on fragmentation patterns [1].

Evidence DimensionMass shift and isotopic interference
Target Compound Data3-Methylhexane-d16: +16 Da mass shift, <0.1% isotopic overlap with native M+0
Comparator Or BaselinePartially deuterated 3-methylhexane (e.g., d3): +3 Da mass shift, measurable overlap with native M+2/M+3 fragments
Quantified DifferenceComplete elimination of isotopic cross-talk, improving quantitative accuracy at trace (ppb) levels
ConditionsGC-MS quantification of volatile aliphatic hydrocarbons

Procuring the fully deuterated d16 variant ensures absolute signal isolation in MS, which is critical for trace-level environmental and petrochemical quantification.

Heterogeneous Catalysis: Simultaneous Tracking of Exchange and Racemization

Mechanistic studies on metal catalysts (e.g., Ni, Pt, Pd) require probes that can reveal the geometry of surface-adsorbed intermediates. 3-Methylhexane-d16 (and the complementary D-exchange into optically active unlabeled 3-methylhexane) serves as a unique benchmark. Studies demonstrate that at 110–150 °C on nickel catalysts, the substitution of D for H at the C3 position causes simultaneous racemization [1]. Achiral comparators like n-heptane-d16 can only measure the rate of D-incorporation, whereas the chiral 3-methylhexane framework allows researchers to quantify the exact ratio of exchange events to inversion events[2].

Evidence DimensionMechanistic observable outputs
Target Compound Data3-Methylhexane framework: Yields both isotopic exchange rates and stereochemical inversion (racemization) rates
Comparator Or Baselinen-Heptane-d16: Yields only isotopic exchange rates
Quantified DifferenceProvides 2x the mechanistic data streams (exchange + stereochemistry) per catalytic run
ConditionsH/D exchange over transition metal catalysts at 110–150 °C

For catalyst development, the chiral deuterated probe is mandatory to determine the stereospecificity of active sites, a feature impossible to assess with straight-chain analogs.

Spectroscopic Matrix Isolation: Suppression of Complex 1H NMR Backgrounds

Branched alkanes are excellent glass-forming matrices for low-temperature Electron Spin Resonance (ESR) and NMR studies of reactive intermediates. However, unlabeled 3-methylhexane presents a highly complex 1H NMR spectrum with 7 overlapping multiplets between δ 0.8 and 1.6 ppm [1]. Utilizing 3-Methylhexane-d16 completely silences this proton background, achieving >98% signal suppression in the 1H domain, which is essential for observing dilute trapped species [2].

Evidence Dimension1H NMR background signal intensity (δ 0.8–1.6 ppm)
Target Compound Data3-Methylhexane-d16: >98% signal suppression
Comparator Or BaselineUnlabeled 3-methylhexane: Intense, complex 7-multiplet overlapping signal
Quantified DifferenceNear-total elimination of matrix proton interference
ConditionsLow-temperature matrix isolation NMR/ESR spectroscopy

Buyers conducting matrix isolation spectroscopy must procure the d16 variant to achieve the signal-to-noise ratio required for detecting trace reactive intermediates.

Internal Standard for Petrochemical and Environmental GC-MS

Due to its precise +16 Da mass shift and lack of isotopic overlap with native aliphatic compounds, 3-methylhexane-d16 is the optimal internal standard for quantifying branched alkanes in complex matrices. It is heavily utilized in environmental monitoring of VOCs and the compositional analysis of petroleum fractions, where distinguishing the standard from highly concentrated native hydrocarbons is critical [1].

Mechanistic Probing of Zeolite and Metal Catalysts

The presence of a tertiary carbon and a chiral center makes this compound an indispensable probe for heterogeneous catalysis. It is used to evaluate the stereospecificity of H/D exchange, alkane isomerization, and cracking mechanisms on transition metals (Ni, Pt, Pd) and acidic zeolites, allowing researchers to track racemization alongside isotopic incorporation [2].

Low-Temperature Matrix Isolation for Radical Spectroscopy

As a glass-forming branched alkane, it serves as an excellent host matrix for trapping reactive intermediates at cryogenic temperatures. The fully deuterated structure suppresses the complex 1H NMR and ESR background signals inherent to branched alkanes, enabling high-resolution spectroscopic observation of dilute trapped species without matrix interference [3].

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Dates

Last modified: 08-16-2023

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